molecular formula C11H17NO2 B13611436 2-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol

2-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol

Cat. No.: B13611436
M. Wt: 195.26 g/mol
InChI Key: DOTZWYGEEYERQC-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol is an organic compound with the molecular formula C11H17NO2 It is a derivative of phenylpropanolamine and contains both an amino group and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and reaction conditions may vary to optimize yield and purity. Common industrial practices include the use of catalytic hydrogenation and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group in the precursor can be reduced to form the amino group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction of the nitro group in the precursor forms the amino alcohol .

Scientific Research Applications

2-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol is unique due to the presence of both the methoxy and amino groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-amino-2-(2-methoxy-5-methylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO2/c1-8-4-5-10(14-3)9(6-8)11(2,12)7-13/h4-6,13H,7,12H2,1-3H3

InChI Key

DOTZWYGEEYERQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)(CO)N

Origin of Product

United States

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